
5-Benzoyl-2-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzoyl-2-methylpyridine is a chemical compound that is part of a broader class of organic molecules known for their pyridine core structure. The pyridine ring, a six-membered aromatic ring with one nitrogen atom, is substituted with a benzoyl group at the 5-position and a methyl group at the 2-position. This compound is of interest due to its potential applications in various chemical reactions and its relevance in the synthesis of pharmaceuticals and other organic materials.
Synthesis Analysis
The synthesis of compounds related to 5-Benzoyl-2-methylpyridine often involves multi-step reactions that introduce various functional groups to the pyridine core. For instance, the synthesis of benzamide-based 5-aminopyrazoles, which are structurally related to 5-Benzoyl-2-methylpyridine, is achieved through a reaction sequence starting with benzoyl isothiocyanate and involving alkylation and reaction with hydrazine . Similarly, the synthesis of 5-benzoyl-3-cyano-6-phenylpyridine-2(1H)-thione is accomplished by reacting cyanothioacetamide with a diketone followed by alkylation . These methods demonstrate the versatility of pyridine derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Benzoyl-2-methylpyridine has been elucidated using various spectroscopic techniques. X-ray diffraction analysis has been employed to determine the regioselectivity of reactions involving pyridine derivatives and to establish the molecular geometry of the synthesized compounds . The crystal structure of related compounds, such as 1-benzoyl-3-(6-methylpyridin-2-yl)thiourea, reveals the configuration of substituents around the pyridine ring and the types of intermolecular interactions that stabilize the crystal structure .
Chemical Reactions Analysis
Pyridine derivatives undergo a range of chemical reactions that modify their structure and properties. For example, 2-aminopyridines can be converted into 5-substituted derivatives through reactions mediated by 1-hydroxymethylbenzotriazole, demonstrating the reactivity of the pyridine ring at the 5-position . The rearrangement of pyranone derivatives into 1-aminopyridine and other heterocyclic compounds indicates the potential for structural transformation under the influence of nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of substituents such as benzoyl or methyl groups can affect the compound's electronic structure, absorption spectra, and reactivity. Density Functional Theory (DFT) calculations and spectroscopic studies provide insights into the electronic properties of these molecules, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . Additionally, the solubility, melting point, and stability of these compounds can be inferred from their molecular structure and intermolecular interactions .
科学的研究の応用
Chemical Synthesis and Modification :
- A study by Yale (1978) describes the synthesis of various pyrido[1,2-A] pyrimidin-4-one derivatives, including compounds related to 5-Benzoyl-2-methylpyridine, highlighting the interest in pyridine derivatives for chemical synthesis (Yale, 1978).
- And and Mckee (1979) reported a multistep synthesis of ethyl 5-amino-2-methyIpyridine-4-carboxylate starting from ethyl acetopyruvate, showing the complex synthetic routes involving pyridine derivatives (And & Mckee, 1979).
Pharmacological Research and Potential Therapeutic Applications :
- The study by Vidal, Court, and Bonnier (1974) focused on the homolytic phenylation of 4-methylpyridine with benzoyl peroxide, which can be relevant for understanding chemical interactions in pharmacological contexts (Vidal, Court, & Bonnier, 1974).
- Dotsenko (2012) synthesized 5-benzoyl-3-cyano-6-phenylpyridine-2(1H)-thione and explored its alkylated derivatives, indicating potential in drug development and medicinal chemistry (Dotsenko, 2012).
Molecular Imaging and Drug Delivery :
- Kim et al. (2008) studied the pharmacokinetics and tissue distribution of a novel ALK5 inhibitor, which includes a pyridine derivative similar to 5-Benzoyl-2-methylpyridine, demonstrating its potential in drug delivery and therapeutic applications (Kim et al., 2008).
将来の方向性
The future directions in the research and application of 5-Benzoyl-2-methylpyridine could involve the development of more robust methods for the introduction of various bio-relevant functional groups to pyridine . This could lead to the creation of more diverse functional groups and the development of new bioactive molecules .
特性
IUPAC Name |
(6-methylpyridin-3-yl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-7-8-12(9-14-10)13(15)11-5-3-2-4-6-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUMRCRPVJIJOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzoyl-2-methylpyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


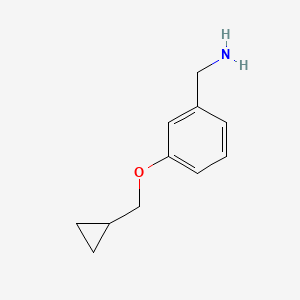


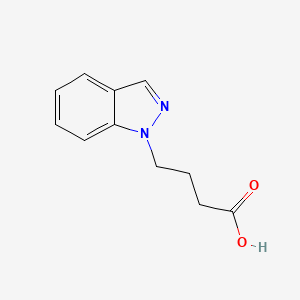
![tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1321217.png)
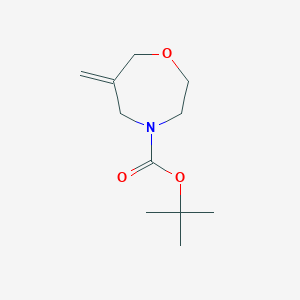
![[4-(1,3-Thiazol-2-yl)phenyl]methylamine](/img/structure/B1321221.png)
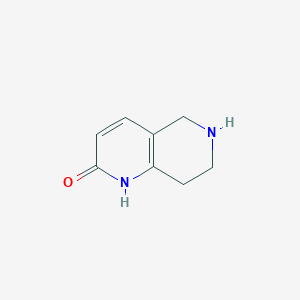
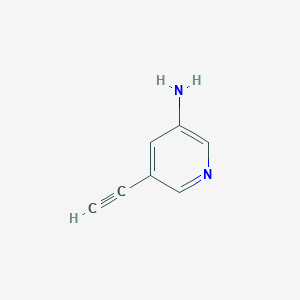
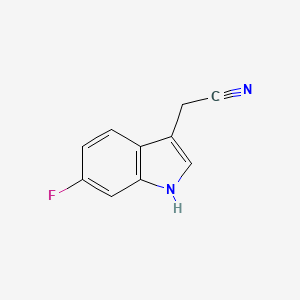
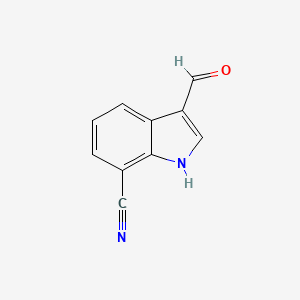

![4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1321239.png)